2-{[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzamide
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Overview
Description
2-{[3-METHYL-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)BUTANOYL]AMINO}BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzotriazine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-METHYL-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)BUTANOYL]AMINO}BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-{[3-METHYL-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)BUTANOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-{[3-METHYL-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)BUTANOYL]AMINO}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-METHYL-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)BUTANOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, including antimicrobial, antiviral, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazine derivatives, such as:
- 4-Hydroxy-2-quinolones
- Indole derivatives
- 3-Methyl-2-oxobutanoic acid
Uniqueness
What sets 2-{[3-METHYL-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)BUTANOYL]AMINO}BENZAMIDE apart from similar compounds is its unique combination of functional groups and its specific biological activities.
Properties
Molecular Formula |
C19H19N5O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]amino]benzamide |
InChI |
InChI=1S/C19H19N5O3/c1-11(2)16(18(26)21-14-9-5-3-7-12(14)17(20)25)24-19(27)13-8-4-6-10-15(13)22-23-24/h3-11,16H,1-2H3,(H2,20,25)(H,21,26)/t16-/m0/s1 |
InChI Key |
LGDSNBRFWFUQGO-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC=C1C(=O)N)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1C(=O)N)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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